2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxy}quinoxaline
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Overview
Description
2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxy}quinoxaline: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a methylsulfonyl group and a quinoxaline moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxy}quinoxaline typically involves multiple steps, starting with the preparation of the piperidine and quinoxaline intermediates. The key steps include:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including nucleophilic substitution and cyclization
Preparation of the Quinoxaline Intermediate: The quinoxaline moiety is synthesized via condensation reactions involving o-phenylenediamine and a suitable diketone.
Coupling Reaction: The final step involves coupling the piperidine and quinoxaline intermediates using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for large-scale synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxy}quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the quinoxaline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxy}quinoxaline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxy}quinoxaline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(1-(Methylsulfonyl)piperidin-4-yl)methanol: A simpler analog with similar functional groups but lacking the quinoxaline moiety.
(4-(Quinoxalin-2-yloxy)piperidin-1-yl)methanone: Another analog with the quinoxaline moiety but different substituents on the piperidine ring.
Uniqueness
The uniqueness of 2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxy}quinoxaline lies in its combined structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c1-29(26,27)24-12-6-15(7-13-24)20(25)23-10-8-16(9-11-23)28-19-14-21-17-4-2-3-5-18(17)22-19/h2-5,14-16H,6-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPMIRQLLXIFPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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